6-Bromo-2-methoxypyridine-3-sulfonyl fluoride
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Overview
Description
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a sulfonyl fluoride group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-methoxypyridine followed by sulfonylation and fluorination steps. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of sulfonyl fluoride groups with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.
6-Bromo-2-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.
3-Bromo-2-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.
Uniqueness
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications in various fields. This group allows the compound to participate in specific reactions that are not possible with its analogs, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is a sulfonyl fluoride derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activity. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride moiety can form covalent bonds with amino acid residues, particularly serine and cysteine, leading to enzyme inhibition or modulation of receptor activity.
Antiviral Activity
Research indicates that compounds similar to 6-Bromo-2-methoxypyridine derivatives exhibit antiviral properties. For instance, studies have shown that certain pyridine derivatives can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .
Anticancer Properties
Pyridine derivatives have also been investigated for their anticancer effects. In vitro studies suggest that compounds containing sulfonyl groups can induce apoptosis in cancer cells and inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral enzymes | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Covalent modification of serine/cysteine residues |
Case Study: Antiviral Activity
A study conducted on various pyridine derivatives, including those structurally related to this compound, demonstrated significant antiviral activity against HSV-2. The compounds were found to inhibit viral replication effectively at low micromolar concentrations, suggesting that modifications to the pyridine ring can enhance antiviral efficacy .
Case Study: Anticancer Potential
In another investigation, a series of sulfonamide derivatives were tested for their cytotoxic effects on human leukemia cell lines. The results indicated that compounds with a similar sulfonyl fluoride group exhibited potent cytostatic activity, leading to reduced cell viability and increased apoptosis markers compared to controls .
Properties
Molecular Formula |
C6H5BrFNO3S |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
6-bromo-2-methoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H5BrFNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |
InChI Key |
GWZARBNIYRKAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)S(=O)(=O)F |
Origin of Product |
United States |
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